Reactive Green 19

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

68110-31-6 |

|---|---|

Fórmula molecular |

C40H23Cl2N15Na6O19S6 |

Peso molecular |

1418.9 g/mol |

Nombre IUPAC |

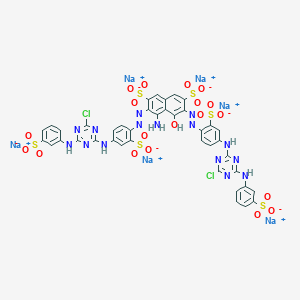

hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |

Clave InChI |

WOSYRUIVNDCHHH-UHFFFAOYSA-H |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Reactive Green 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 (C.I. 205075) is a dichlorotriazinyl azo dye characterized by its green to blue-green hue.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure and reactive groups facilitate the formation of covalent bonds with substrates, ensuring high fastness.[1][2] While its primary application lies in coloration, understanding its photophysical properties is crucial for exploring potential applications in biomedical research and diagnostics, where fluorescent probes are indispensable. This guide provides a comprehensive overview of the known photophysical characteristics of this compound, details relevant experimental methodologies, and explores its behavior in various contexts.

Core Photophysical Properties

Quantitative data on the photophysical properties of this compound is not extensively documented in publicly available literature. However, based on studies of its degradation and the properties of similar azo dyes, some key characteristics can be inferred and are summarized below.

| Property | Value | Notes |

| Chemical Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1] |

| Molecular Weight | 1418.94 g/mol | [1] |

| CAS Registry Number | 61931-49-5 | [1] |

| Appearance | Green to blue-green powder | [1] |

| Solubility in Water (20°C) | 120 g/L | [1] |

| Maximum Absorption (λmax) | ~640 nm | Inferred from photocatalytic degradation studies where the disappearance of the dye was monitored at this wavelength. This peak corresponds to the chromophore responsible for its green color. |

| Emission Maximum (λem) | Not explicitly reported | As an azo dye, significant fluorescence is not a primary characteristic. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways.[3] |

| Fluorescence Quantum Yield (ΦF) | Not explicitly reported | Expected to be low, a common trait for many azo dyes.[2] |

| Fluorescence Lifetime (τ) | Not explicitly reported | Likely to be in the picosecond to low nanosecond range, typical for molecules with low fluorescence quantum yields. |

Experimental Protocols

The characterization of the photophysical properties of a dye like this compound involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption spectrum and the wavelength of maximum absorbance (λmax) of a dye.

Objective: To determine the absorption spectrum of this compound in an aqueous solution.

Materials:

-

This compound

-

Distilled or deionized water

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in distilled water.

-

Serial Dilutions: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.

-

Blank Measurement: Fill a quartz cuvette with distilled water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the spectrophotometer.

-

Spectral Acquisition: Scan the sample across a relevant wavelength range (e.g., 300-800 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Fluorescence Spectroscopy

This method is used to measure the emission spectrum, emission maximum (λem), fluorescence quantum yield, and fluorescence lifetime.

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λmax determined from the absorption spectrum (~640 nm).

-

Blank Measurement: Record the emission spectrum of the solvent (distilled water) to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the this compound solution in the spectrofluorometer.

-

Spectral Acquisition: Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 650-850 nm).

-

Data Analysis: After subtracting the blank spectrum, the wavelength corresponding to the peak of the emission spectrum is the λem.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., a well-characterized dye)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Standard and Sample Preparation: Prepare dilute solutions of both the standard and this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Data Integration: Integrate the area under the emission spectra for both the standard (Fstd) and the sample (Fsample).

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Fsample / Fstd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Objective: To determine the fluorescence lifetime of this compound.

Materials:

-

This compound solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure (using TCSPC):

-

Instrument Setup: Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

Data Acquisition: Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon over many cycles.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For complex decays, a multi-exponential fit may be necessary.

Experimental Workflows and Logical Relationships

As this compound is primarily a textile dye, its involvement in specific biological signaling pathways is not documented. However, the general workflow for characterizing its photophysical properties can be visualized.

Discussion and Future Directions

The available data on the photophysical properties of this compound is sparse, primarily focusing on its application as a textile dye and its degradation. The estimated absorption maximum around 640 nm places it in the red region of the visible spectrum. As is common with many azo dyes, it is expected to have a low fluorescence quantum yield and a short fluorescence lifetime, which would limit its utility as a fluorescent probe in its native form.

For researchers in drug development and life sciences, the key takeaway is that while this compound is an effective colorant, it is unlikely to be a suitable fluorescent label without significant chemical modification. Future research could focus on:

-

Systematic Photophysical Characterization: A thorough experimental determination of the absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents would provide a valuable baseline.

-

Structural Modification: Investigating chemical modifications to the dye structure that could enhance its fluorescence properties, such as rigidizing the molecular framework or introducing fluorescent moieties, could lead to the development of novel probes.

-

Energy Transfer Studies: Exploring the potential of this compound as a quencher in Förster Resonance Energy Transfer (FRET) pairs, given its strong absorption in the red region of the spectrum.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]

- 3. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Reactive Green 19: A Technical Guide for Laboratory Use

Introduction: Reactive Green 19 (C.I. 205075) is a polyazo reactive dye known for its vibrant green shade and application in the textile industry.[1] Structurally, it belongs to the azo class of dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] The molecule also contains reactive chlorotriazine groups, which allow it to form covalent bonds with the hydroxyl groups in cellulosic fibers, leading to excellent wash fastness.[3] This technical guide provides an in-depth overview of the laboratory-scale synthesis and subsequent characterization of this compound, intended for researchers, scientists, and professionals in chemical and drug development fields.

Physicochemical Properties and Structural Data

The fundamental properties of this compound are summarized below. This data is crucial for both its synthesis and characterization.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [1][4][5] |

| Molecular Weight | 1418.94 g/mol | [1] |

| Exact Mass | 1416.8382117 g/mol | [5][6] |

| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [6] |

| CAS Registry Number | 61931-49-5 | [1] |

| Class | Azo Dye | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial condensation of precursor molecules followed by a classic diazotization and azo coupling reaction.[1] The overall workflow is a hallmark of azo dye production.[2][7]

Experimental Protocol

This protocol outlines a plausible laboratory method adapted from general azo dye synthesis procedures.[2][7][8] All steps involving aromatic amines should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

3-Aminobenzenesulfonic acid

-

2,5-Diaminobenzenesulfonic acid

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

Procedure:

Part A: Synthesis of the Dichlorotriazinyl Intermediate

-

First Condensation: In a beaker, suspend 2,4,6-trichloro-1,3,5-triazine in cold water (0-5 °C) with vigorous stirring.

-

Slowly add a neutralized solution of 3-aminobenzenesulfonic acid. Maintain the pH at 4.5-5.0 using a sodium carbonate solution and keep the temperature below 5 °C.

-

Stir the mixture for 2-3 hours until the reaction is complete (can be monitored by TLC).

-

Second Condensation: To the resulting mixture, add a solution of 2,5-diaminobenzenesulfonic acid.

-

Raise the temperature to 20-30 °C and adjust the pH to 6.0-6.5 with sodium carbonate.

-

Stir for an additional 3-4 hours. The product of this step is the key intermediate amine.

Part B: Diazotization and Azo Coupling

-

Diazotization: Take two molar equivalents of the intermediate amine from Part A and dissolve it in water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid, followed by a dropwise addition of a cold aqueous solution of sodium nitrite.[7][8] Maintain the temperature strictly between 0-5 °C to ensure the stability of the resulting diazonium salt.[2]

-

Stir for 1 hour. The formation of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper.

-

Azo Coupling: In a separate beaker, dissolve one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in a weakly alkaline solution (NaOH). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold H-acid solution with vigorous stirring.[7] A colored precipitate will form.

-

Maintain the reaction in two stages as described in the manufacturing method: first in an acidic medium, then raising the pH to an alkaline medium to complete the coupling on both sides of the H-acid.

-

Continue stirring in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.[2]

Part C: Isolation and Purification

-

Isolate the precipitated this compound dye by suction filtration using a Büchner funnel.[7]

-

Wash the crude product with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and salts.

-

Dry the purified product in a vacuum oven at 50-60 °C.

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent mixture, such as ethanol-water.[2]

Characterization of Synthesized this compound

A series of analytical techniques are required to confirm the identity, structure, and purity of the synthesized dye. The characterization workflow ensures that the final product meets the required specifications.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the electronic transitions within the dye's chromophore system.

Experimental Protocol:

-

Prepare a dilute stock solution of the synthesized dye in distilled water.

-

Perform a serial dilution to obtain a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1-1.0).

-

Scan the sample over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer, with distilled water as the blank.

-

Identify the λmax values in the visible and UV regions of the spectrum. The peak in the visible region is responsible for the green color.[9]

Expected Data:

| Spectral Region | Expected λmax | Corresponding Structure |

| Visible | ~600-650 nm | Azo chromophore and extended conjugation |

| UV | ~250-350 nm | Aromatic rings (naphthalene, benzene) and triazine core |

Note: Actual values should be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized molecule, thus confirming its structure.[10]

Experimental Protocol:

-

Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Obtain the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| 3450 - 3300 | -NH and -OH | Stretching | [10] |

| 2950 - 2850 | C-H (aromatic) | Stretching | [11] |

| 1740 - 1720 | C=O (quinone-like) | Stretching | [11] |

| 1650 - 1550 | N-H | Bending | [11] |

| 1500 - 1400 | -N=N- (azo) | Stretching | [10] |

| 1350 - 1120 | S=O (sulfonate) | Stretching | [10] |

| 850 - 550 | C-Cl (triazine ring) | Stretching | [10] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dye, providing definitive evidence of its identity.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., water/acetonitrile mixture).

-

Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a suitable technique for large, polar, and ionic molecules like this compound.

-

Acquire the mass spectrum in negative ion mode, as the sulfonate groups will readily deprotonate.

-

Analyze the spectrum for the molecular ion peak. Due to the multiple sodium counterions, multiple peaks corresponding to different charge states (e.g., [M-2Na]²⁻, [M-3Na]³⁻) may be observed.

Expected Data:

| Parameter | Expected Value | Reference |

| Exact Mass of Neutral Molecule | 1416.8382 g/mol | [5][6] |

| Observed Ions (Negative Mode) | Peaks corresponding to [M-nNa]ⁿ⁻ | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, allowing for the confirmation of proton and carbon environments.

Experimental Protocol:

-

Dissolve the synthesized dye in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the dye's high polarity and water solubility.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the presence of aromatic protons, the triazine ring structure, and the overall carbon skeleton.

Expected Results:

-

¹H NMR: A complex spectrum with multiple signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the various benzene (B151609) and naphthalene (B1677914) ring protons.

-

¹³C NMR: A spectrum showing numerous signals for the aromatic and triazine carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons (though only CH groups are expected in the aromatic regions of this molecule). The resulting spectra will be complex but serve as a unique fingerprint for the synthesized structure.[12]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. aet.irost.ir [aet.irost.ir]

- 4. Reactive dyes [m.chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scienceworldjournal.org [scienceworldjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrydata.org [organicchemistrydata.org]

Reactive Green 19: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Biological Activity, and Research Applications of a Versatile Triazine Dye

Introduction

Reactive Green 19 is a synthetic anionic dye belonging to the dichlorotriazine class of reactive dyes.[1] Historically utilized in the textile industry for its ability to form covalent bonds with cellulosic fibers, its unique chemical structure and reactive properties have garnered interest in various scientific research and development domains. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, known biological activities, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex polyaromatic molecule characterized by multiple sulfonate groups, which confer water solubility, and two reactive dichlorotriazine moieties. These triazine rings are the key to its reactivity, allowing for nucleophilic substitution reactions with hydroxyl, amino, and thiol groups present in biomolecules.

Chemical and Physical Data of this compound

| Property | Value | Reference |

| IUPAC Name | hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate | [2] |

| Molecular Formula | C40H23Cl2N15Na6O19S6 | [1] |

| Molecular Weight | 1418.94 g/mol | [1] |

| CAS Number | 61931-49-5 | [1] |

| Appearance | Blue-green powder | [1] |

| Solubility | 120 g/L in water at 20°C | [1] |

| Hydrogen Bond Donor Count | 6 | [3] |

| Hydrogen Bond Acceptor Count | 34 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Topological Polar Surface Area | 611 Ų | [3] |

Biological Activity and Toxicological Profile

The biological activity of this compound is primarily linked to its reactive nature and its ability to interact with biological macromolecules.

Cytotoxicity and Genotoxicity

Studies have shown that this compound exhibits cytotoxic effects. In vitro experiments using human cell lines have demonstrated concentration-dependent cytotoxicity in both immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines.[4] The molecular weight of reactive dyes may be a contributing factor to their cytotoxic potential.[4]

Of significant interest to researchers is the genotoxic potential of this compound. It has been reported to cause DNA damage in human skin models.[5] The mechanism of DNA damage by reactive species can involve the direct oxidation of DNA bases, particularly guanine, which has the lowest oxidation potential.[5] This can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG), a promutagenic lesion.[6] The presence of reactive electrophilic groups in the dye molecule could also lead to the formation of DNA adducts, further contributing to its genotoxicity.

References

- 1. Characterization of Coupled Ground State and Excited State Equilibria by Fluorescence Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 4. icgeb.org [icgeb.org]

- 5. DNA damage by reactive species: Mechanisms, mutation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interplay of DNA damage and repair, gene expression, and mutagenesis in mammalian cells during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Stability of Reactive Green 19

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of compounds is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Reactive Green 19 (C.I. This compound), a widely used azo dye. This document collates available data, outlines detailed experimental protocols for characterization, and presents logical workflows to guide further investigation.

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its application, formulation, and biological interactions. This compound, a water-soluble anionic dye, exhibits varying degrees of solubility across different solvent systems.

Aqueous Solubility

This compound is known for its good solubility in water, a characteristic essential for its application in textile dyeing. However, reported values show some variation. One source indicates a solubility of 120 g/L at 20°C, increasing to 150 g/L at 50°C[1]. Generally, the solubility of reactive dyes in aqueous solutions is influenced by temperature, pH, and the presence of electrolytes[2][3]. Hot water and the addition of urea (B33335) can enhance solubility, while electrolytes like sodium sulfate (B86663) tend to decrease it[2].

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Reported Solubility (g/L) | Reference |

| 20 | 120 | [1] |

| 50 | 150 | [1] |

Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility | Rationale/Reference |

| Ethanol | Likely Low | Azo dyes with high water solubility often exhibit low solubility in less polar organic solvents.[4] |

| Methanol | Likely Low to Moderate | Methanol is more polar than ethanol, but solubility is expected to be significantly lower than in water. |

| Acetone | Likely Low | Acetone is a polar aprotic solvent, and the highly polar nature of the dye may limit solubility. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Likely Moderate to High | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds. |

Stability of this compound

The stability of this compound is a multifaceted issue, encompassing its resistance to chemical, thermal, and photolytic degradation.

Chemical Stability and Hydrolysis

The primary mode of chemical instability for reactive dyes in aqueous solutions is hydrolysis. The reactive groups of the dye, designed to form covalent bonds with fibers, can also react with water molecules. This hydrolysis reaction is highly dependent on pH and temperature[6][7][8].

Studies on similar reactive dyes, such as Reactive Blue 19, indicate that hydrolysis is significantly faster in alkaline conditions compared to acidic or neutral pH[7][9]. For instance, the half-life of the vinyl sulfone form of Reactive Blue 19 at pH 7 and 25°C was calculated to be 46 years, highlighting its stability in neutral aqueous solutions[9]. However, under alkaline conditions (pH 11), the hydrolysis is rapid[9]. The hydrolysis of reactive dyes follows pseudo-first-order kinetics[6].

Photostability

This compound, like many azo dyes, is susceptible to photodegradation upon exposure to light, particularly UV radiation. Studies have shown that the degradation of this compound can be induced by UV light, and this process can be accelerated by the presence of photocatalysts such as TiO2[10]. The degradation process involves the breakdown of the chromophoric azo bond, leading to decolorization[10].

Thermal Stability

The thermal stability of reactive dyes is crucial for their application in high-temperature dyeing processes and for their shelf-life. While specific data for this compound is limited, studies on other reactive dyes suggest that they are generally stable at temperatures commonly used in dyeing[11]. However, prolonged exposure to high temperatures, especially in solution, can accelerate hydrolysis and degradation[7].

Table 3: Factors Affecting the Stability of this compound in Aqueous Solution

| Factor | Effect on Stability | Key Observations/References |

| pH | Highly influential | Stability is greatest in neutral to slightly acidic conditions. Hydrolysis rate increases significantly with increasing alkalinity.[6][7][9] |

| Temperature | Significant | Higher temperatures accelerate the rate of hydrolysis and degradation.[7][12][13] |

| Light/UV Radiation | Can cause degradation | Photodegradation leads to decolorization. The process can be enhanced by photocatalysts.[10] |

| Presence of Oxidizing Agents | Can induce degradation | Advanced oxidation processes can effectively degrade the dye.[14] |

| Microorganisms | Can cause biodegradation | Certain microorganisms are capable of biodegrading this compound. |

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its solubility and stability are provided below.

Protocol for Determination of Solubility by UV-Vis Spectrophotometry

This method is suitable for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of flasks containing a known volume of the solvent.

-

Equilibration: Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax should be predetermined by scanning a dilute solution of the dye across the UV-Vis spectrum[15].

-

Concentration Determination: Use a pre-established calibration curve of absorbance versus concentration for this compound in the same solvent to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 6. irjet.net [irjet.net]

- 7. scribd.com [scribd.com]

- 8. hydrolysis rate constants: Topics by Science.gov [science.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]

- 12. web.citius.technology [web.citius.technology]

- 13. pjoes.com [pjoes.com]

- 14. researchgate.net [researchgate.net]

- 15. worldwidejournals.com [worldwidejournals.com]

CAS number and molecular formula for C.I. Reactive Green 19.

C.I. Reactive Green 19 , a synthetic dye, has found a niche in the realm of life sciences, extending beyond its traditional use in the textile industry. This technical guide provides an in-depth overview of its chemical properties, applications in protein purification, and toxicological profile for researchers, scientists, and drug development professionals.

Core Properties of C.I. This compound

C.I. This compound is a dichlorotriazine reactive dye known for its ability to form covalent bonds with substrates.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 61931-49-5 | [2] |

| Molecular Formula | C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ | [2] |

| Molecular Weight | 1418.94 g/mol | [2] |

| Appearance | Blue-green powder | [2] |

| Solubility in Water | 120 g/L at 20°C, 150 g/L at 50°C | [2] |

| Molecular Structure | Azo class | [2] |

Application in Protein Purification: Dye-Ligand Affinity Chromatography

The primary application of C.I. This compound in a research setting is as a ligand in dye-ligand affinity chromatography for the purification of proteins. The triazine moiety of the dye can be covalently immobilized onto a support matrix, such as agarose (B213101) or a composite membrane, creating an affinity medium for capturing specific proteins from a complex mixture.

Experimental Protocol: Purification of Lysozyme (B549824) using a this compound-Immobilized Membrane

This protocol is based on the successful purification of lysozyme from egg white, which yielded a 25.4-fold purification with an 82% recovery.[1][3]

1. Preparation of the Affinity Membrane:

-

A poly(hydroxyethylmethacrylate)/chitosan (pHEMA-chitosan) composite membrane is prepared via UV-initiated photopolymerization.[1][3]

-

C.I. This compound is then immobilized onto the membrane. The resulting membrane has been reported to have a water content of 50 ± 2% and an immobilized dye concentration of 0.865 µmol/mL.[1][3]

2. Adsorption (Binding) of Lysozyme:

-

The crude lysozyme sample (e.g., diluted egg white) is prepared in a suitable binding buffer. The optimal pH for lysozyme adsorption has been identified as pH 8.[1]

-

The sample is loaded onto the equilibrated this compound-immobilized membrane. The reported adsorption capacity for lysozyme is 60.8 mg/mL of the membrane.[1][3]

-

The membrane is washed with the binding buffer to remove unbound proteins.

3. Elution of Lysozyme:

-

The bound lysozyme is eluted from the membrane using a buffer with a high ionic strength or a change in pH. While the specific elution conditions for this exact protocol are not detailed in the abstract, a common strategy for dye-ligand chromatography is to use a high salt concentration (e.g., 1 M NaCl) in the elution buffer.

-

Fractions are collected and assayed for protein content and lysozyme activity.

4. Regeneration of the Affinity Membrane:

-

The membrane can be regenerated for repeated use by washing with a sanitizing solution, such as sodium hydroxide.[1][3]

Logical Workflow for Protein Purification

Toxicological Profile and Potential Signaling Pathway Interactions

Recent studies have begun to investigate the toxicological properties of C.I. This compound.

Genotoxicity in Human Dermal Equivalents

A study using a three-dimensional human dermal equivalent (DE) model demonstrated that C.I. This compound was genotoxic in a dose-responsive manner.[4] This finding suggests that the dye has the potential to cause DNA damage in human skin cells.[5] However, another study using immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines did not detect genotoxicity but did observe cytotoxicity, with epidermal cells being more sensitive than liver cells.[6][7][8] These differing results highlight the importance of the experimental model in toxicological assessments.

The exact signaling pathway through which C.I. This compound may induce genotoxicity has not been fully elucidated. However, the induction of DNA damage often triggers a cascade of cellular responses.

Hypothetical Signaling Pathway for Genotoxicity

Potential as a Fluorescent Probe

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Separation and purification of lysozyme by this compound immobilised membrane affinity chromatography | AVESİS [avesis.gazi.edu.tr]

- 4. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 8. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

In Vitro Genotoxicity and Cytotoxicity of Reactive Green 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Green 19 (RG19), a widely used azo dye in the textile industry, has come under scrutiny for its potential toxicological effects. This technical guide provides a comprehensive overview of the in vitro genotoxicity and cytotoxicity of RG19, drawing from key scientific studies. It summarizes quantitative data, details experimental methodologies, and visualizes experimental workflows and potential signaling pathways to offer a thorough resource for researchers in toxicology and drug development. The evidence to date presents a conflicting picture of RG19's genotoxicity, with some studies indicating DNA damage, particularly in 3D skin models, while others show no genotoxic effects in specific cell lines. Its cytotoxicity appears to be cell-type dependent and generally low in the concentrations tested in the available literature.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vitro studies on the genotoxicity and cytotoxicity of this compound.

Genotoxicity Data

Table 1: Genotoxicity of this compound in Human Dermal Equivalents (Comet Assay)

| Concentration (µg/mL) | Mean Tail Intensity (%) ± SD |

| 0 (Negative Control) | ~5 ± 2 |

| 100 | ~12 ± 3 |

| 200 | ~18 ± 4 |

| 400 | ~25 ± 5 |

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 2: Genotoxicity of this compound in HaCaT and HepaRG Cells (Micronucleus Test)

| Cell Line | Concentration (µg/mL) | Fold Increase in Micronuclei (vs. Control) |

| HaCaT | 31.25 | ~1.0 |

| 62.5 | ~1.0 | |

| 125 | ~1.1 | |

| 250 | ~1.0 | |

| 500 | ~0.9 | |

| 1000 | ~1.0 | |

| HepaRG | 31.25 | ~1.0 |

| 62.5 | ~1.1 | |

| 125 | ~1.2 | |

| 250 | ~1.1 | |

| 500 | ~1.0 | |

| 1000 | ~1.1 |

Data extracted and estimated from Leme et al., 2022.[2][3][4]

Cytotoxicity Data

Table 3: Cytotoxicity of this compound in Human Dermal Equivalents (Trypan Blue Exclusion Assay)

| Concentration (µg/mL) | Cell Viability (%) |

| 0 (Negative Control) | ~95 |

| 100 | ~92 |

| 200 | ~90 |

| 400 | ~88 |

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 4: Cytotoxicity of this compound in HaCaT and HepaRG Cells

| Cell Line | Concentration (µg/mL) | Relative Survival (%) |

| HaCaT | 31.25 | ~100 |

| 62.5 | ~100 | |

| 125 | ~100 | |

| 250 | ~98 | |

| 500 | ~95 | |

| 1000 | ~92 | |

| HepaRG | 31.25 | ~100 |

| 62.5 | ~100 | |

| 125 | ~100 | |

| 250 | ~98 | |

| 500 | ~97 | |

| 1000 | ~96 |

Data extracted and estimated from Leme et al., 2022.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess the genotoxicity and cytotoxicity of this compound.

Genotoxicity Assays

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7][8][9]

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Cells (e.g., normal human dermal fibroblasts in a 3D model) are cultured under appropriate conditions.[1] They are then exposed to various concentrations of this compound, alongside positive and negative controls, for a defined period.

-

Cell Embedding: After exposure, cells are harvested, washed, and resuspended in a low-melting-point agarose solution. This mixture is then layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, allowing the negatively charged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

-

Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the intensity of the DNA in the tail relative to the total intensity of the comet using specialized image analysis software.

The micronucleus test detects chromosomal damage or aneuploidy by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10][11][12][13][14]

Experimental Workflow:

Protocol:

-

Cell Culture and Treatment: Human cell lines such as HaCaT (keratinocytes) and HepaRG (hepatic) are cultured.[2][3][4] Cells are then treated with a range of this compound concentrations.

-

Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear division.

-

Harvesting and Staining: Cells are harvested and stained. For flow cytometry-based methods like the In Vitro MicroFlow® kit, this involves a nuclear dye (to identify the main nuclei and micronuclei) and a viability marker.[2][3][4]

-

Analysis: The frequency of micronuclei is determined by analyzing a large population of binucleated cells, typically using automated scoring systems such as flow cytometry.

Cytotoxicity Assays

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[15][16][17][18]

Experimental Workflow:

Protocol:

-

Cell Preparation: Following treatment with this compound, cells are harvested and resuspended in a suitable buffer (e.g., PBS).

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for a few minutes at room temperature.

-

Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a light microscope.

-

Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells counted.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Experimental Workflow:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 7. Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK pathway suppression unmasks latent DNA repair defects and confers a chemical synthetic vulnerability in BRAF, NRAS, and NF1 mutant melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Friend or Foe: Xenobiotic Activation of Nrf2 in Disease Control and Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Evolution of Triazine-Based Reactive Dyes: A Technical Guide

A deep dive into the history, chemical development, and application of the dyes that revolutionized textile coloration.

The advent of triazine-based reactive dyes in the mid-20th century marked a paradigm shift in the textile industry. For the first time, dyers could achieve vibrant, long-lasting colors on cellulosic fibers like cotton through the formation of a covalent bond between the dye and the fiber. This technical guide explores the historical development of these revolutionary colorants, from their initial discovery to the sophisticated bifunctional molecules in use today. It provides an in-depth look at their synthesis, reaction mechanisms, and the experimental protocols that govern their application, catering to researchers, scientists, and professionals in the field of dye and drug development.

A Historical Milestone: The Dawn of Reactive Dyes

The journey of triazine-based reactive dyes began in the 1950s with a groundbreaking discovery at Imperial Chemical Industries (ICI). In 1954, I.D. Rattee and W.E. Stephen found that dichlorotriazine dyes could form a covalent bond with cellulose (B213188) fibers under alkaline conditions, leading to the first patent for reactive dyes.[1] This innovation culminated in the commercial release of the first reactive dyes, the Procion MX range, by ICI in 1956.[1][2] These early dyes were based on the highly reactive dichlorotriazine (DCT) system.

A year later, the less reactive monochlorotriazine (MCT) derivatives were introduced as Procion H and Cibacron dyes.[3] This development offered dyers more control over the dyeing process. The 1970s witnessed another significant leap with the introduction of bifunctional reactive dyes, which contained two reactive groups per molecule. These dyes offered higher fixation rates, increasing from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.[3]

The Chemistry of Triazine-Based Reactive Dyes

The core of a triazine-based reactive dye is the 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. The reactivity of these dyes is attributed to the presence of one or two labile chlorine atoms attached to the triazine ring. These chlorine atoms can be displaced by the nucleophilic hydroxyl groups of cellulose fibers in an alkaline medium, forming a stable covalent ether linkage.

Generations of Triazine Dyes

The development of triazine-based reactive dyes can be categorized into distinct generations based on their reactive systems:

-

First Generation (Dichlorotriazine - DCT): These are highly reactive dyes that can be applied at low temperatures (around 30-40°C). However, their high reactivity also makes them prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber.[4][5]

-

Second Generation (Monochlorotriazine - MCT): By replacing one of the chlorine atoms with an amino or alkoxy group, the reactivity of the triazine ring is reduced. This allows for dyeing at higher temperatures (around 80°C) with better stability of the dye bath.[4]

-

Third Generation (Bifunctional Dyes): These dyes incorporate two reactive groups, which can be two MCT groups (homo-bifunctional) or a combination of an MCT group and another reactive group like a vinyl sulfone (hetero-bifunctional). This dual-reactive nature significantly improves the fixation efficiency and overall fastness properties of the dyeing.[6][7]

Synthesis of Triazine-Based Reactive Dyes: A Methodological Overview

The synthesis of a typical triazine-based azo dye is a multi-step process involving the condensation of cyanuric chloride with an aromatic amine (the chromophore) and a coupling component.

General Synthesis Pathway

Caption: General synthesis pathway for a dichlorotriazine reactive dye.

Experimental Protocol: Synthesis of a Dichlorotriazine Dye (e.g., C.I. Reactive Red 1)

This protocol describes the synthesis of a dichlorotriazine dye, exemplified by the manufacturing process of C.I. Reactive Red 1.[8]

Step 1: First Condensation

-

Suspend 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in ice-water.

-

Slowly add a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to the suspension while maintaining the temperature at 0-5°C.

-

Control the pH of the reaction mixture at 4.0-5.0 by the addition of a dilute sodium carbonate solution.

-

Stir the mixture for 2-4 hours until the condensation is complete.

Step 2: Diazotization

-

Dissolve 2-Aminobenzenesulfonic acid in water and cool the solution to 0-5°C.

-

Add hydrochloric acid to the solution.

-

Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature below 5°C to form the diazonium salt.

Step 3: Azo Coupling

-

Add the freshly prepared diazonium salt solution to the condensation product from Step 1.

-

Maintain the temperature at 0-10°C and adjust the pH to 8.0-9.0 with sodium carbonate to facilitate the coupling reaction.

-

Stir the mixture until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The final dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

The Dyeing Mechanism: Bonding with Cellulose

The application of triazine-based reactive dyes to cellulosic fibers is a two-stage process: exhaustion and fixation.

Caption: Dyeing mechanism of triazine dyes on cellulose.

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with a monochlorotriazine (hot brand) reactive dye.[9][10]

Materials and Reagents:

-

Cotton fabric

-

Monochlorotriazine reactive dye

-

Sodium chloride (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Levelling agent

-

Deionized water

Procedure:

-

Prepare a dye bath with the required amount of water and a levelling agent (e.g., 1 g/L). The material-to-liquor ratio is typically 1:20.

-

Introduce the pre-wetted cotton fabric into the dye bath at room temperature.

-

Add the pre-dissolved dye solution to the bath and run for 10-15 minutes.

-

Gradually raise the temperature to 80-85°C.

-

Add the required amount of sodium chloride in portions to promote the exhaustion of the dye onto the fabric.

-

Continue dyeing at this temperature for 30-45 minutes.

-

Add the pre-dissolved sodium carbonate to the dye bath to increase the pH to 10.5-11.0, initiating the fixation reaction.

-

Continue the dyeing for another 45-60 minutes to ensure complete fixation.

-

Cool the dye bath, and rinse the fabric thoroughly with cold water.

-

Soap the dyed fabric at the boil with a non-ionic detergent to remove any unfixed dye.

-

Finally, rinse the fabric with warm and then cold water and dry.

Quantitative Analysis and Performance Evaluation

The performance of reactive dyes is primarily assessed by their exhaustion and fixation efficiencies, as well as their fastness properties.

Exhaustion and Fixation Data

The following table summarizes typical exhaustion and fixation data for different types of triazine-based reactive dyes on cotton.

| Dye Type | Reactive Group(s) | Typical Dyeing Temp. (°C) | Exhaustion (%) | Fixation (%) |

| First Generation | Dichlorotriazine (DCT) | 30 - 40 | 60 - 70 | 50 - 60 |

| Second Generation | Monochlorotriazine (MCT) | 80 - 85 | 70 - 80 | 60 - 70 |

| Third Generation | Homo-bifunctional (MCT-MCT) | 80 - 90 | 85 - 95 | 80 - 90 |

| Third Generation | Hetero-bifunctional (MCT-VS) | 60 - 80 | 80 - 90 | 75 - 85 |

Note: VS refers to Vinyl Sulfone. Data is compiled from various sources and represents typical ranges.[3][11]

Hydrolysis Kinetics

The competing hydrolysis reaction is a critical factor in the application of triazine dyes. The rate of hydrolysis is dependent on temperature and pH.

| Dye Type | Temperature (°C) | pH | Pseudo-first-order Rate Constant (k) | Reference |

| Monochlorotriazine | 50 | 10.9 | Varies | [7] |

| Monochlorotriazine | 80 | 10.9 | ~33 times higher than at 50°C | [7] |

Experimental Protocol: Determination of Wash Fastness (ISO 105 C06)

This protocol provides a standardized method for assessing the resistance of the color of textiles to washing.[12][13][14]

Apparatus and Materials:

-

Launder-Ometer or similar apparatus

-

Stainless steel balls

-

Multifibre adjacent fabric (e.g., SDC DW)

-

ECE reference detergent

-

Sodium perborate (B1237305)

-

Grey scale for assessing change in color (ISO 105-A02)

-

Grey scale for assessing staining (ISO 105-A03)

Procedure:

-

Prepare a composite specimen by stitching the dyed fabric (10 cm x 4 cm) between two pieces of multifibre adjacent fabric of the same size.

-

Prepare the wash liquor containing ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.

-

Place the composite specimen, the required volume of wash liquor, and stainless steel balls into a stainless steel container.

-

Mount the container in the Launder-Ometer and agitate for the specified time and temperature (e.g., 40°C for 30 minutes for test A1S).

-

After the test, remove the specimen, rinse it with cold deionized water, and then with warm deionized water.

-

Unstitch the composite specimen, leaving it attached at one of the shorter sides.

-

Dry the specimen in air at a temperature not exceeding 60°C.

-

Assess the change in color of the dyed specimen and the staining of the multifibre adjacent fabric using the respective grey scales under standard lighting conditions.

Logical Workflow: From Synthesis to Application

The entire process, from the creation of a triazine-based reactive dye to its final application on a textile substrate, follows a logical workflow.

Caption: Logical workflow from dye synthesis to final application.

Conclusion

The development of triazine-based reactive dyes has been a journey of continuous chemical innovation, driven by the demand for brighter, more permanent, and more efficiently applied colors. From the highly reactive first-generation dichlorotriazines to the high-performance bifunctional dyes of today, this class of colorants has indelibly shaped the landscape of textile dyeing. A thorough understanding of their synthesis, reaction mechanisms, and application protocols, as detailed in this guide, is essential for researchers and professionals seeking to further advance the field of dye chemistry and textile coloration.

References

- 1. jetir.org [jetir.org]

- 2. soc.chim.it [soc.chim.it]

- 3. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Mastering Hot Brand Reactive Dyes: Stunning Results Revealed [lawyersnjurists.com]

- 10. textilelearner.net [textilelearner.net]

- 11. researchgate.net [researchgate.net]

- 12. textilestudycenter.com [textilestudycenter.com]

- 13. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]

- 14. textilelearner.net [textilelearner.net]

Health and safety considerations for handling Reactive Green 19 powder.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling Reactive Green 19 powder (CAS No. 61931-49-5). The information is compiled to assist researchers, scientists, and drug development professionals in establishing safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound, also known as C.I. This compound, is a dark blue to green powder.[1][2] It is an azo dye, characterized by the presence of one or more azo groups (-N=N-).[3] Its chemical formula is C40H23Cl2N15Na6O19S6, with a molecular weight of 1418.94 g/mol .[1][3] The solubility of this compound in water is 65 g/L at 50°C.[1][2]

Hazard Identification and Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] The primary hazards associated with this compound are respiratory sensitization, eye irritation, and the potential for dust explosion.

Hazard Summary:

-

Respiratory Sensitization: There is evidence that inhaling this compound dust is likely to cause a sensitization reaction in some individuals.[4] Occupational exposure to reactive dyes can lead to respiratory tract irritation and may result in occupational asthma.[4][5]

-

Eye Irritation: The substance is irritating to the eyes.[1][6]

-

Skin Contact: While not considered a primary skin irritant, prolonged contact may cause sensitization.[6]

-

Ingestion: Ingestion may lead to gastric disturbances.[5]

-

Chronic Effects: Repeated exposure to high concentrations of dust may cause respiratory hypersensitivity.[5]

-

Physical Hazards: As a fine powder, it can form explosive dust clouds in the air.[4][7]

Toxicological Profile

The toxicological data for this compound is limited. However, available information and studies on similar reactive dyes provide insight into its potential effects.

Acute Toxicity

Limited acute toxicological data for this compound has been identified in literature searches.[4]

Irritation and Sensitization

-

Skin Irritation: Unlikely to be a skin irritant.[6]

-

Respiratory and Skin Sensitization: There is evidence that inhalation may cause sensitization.[4] People with chronic respiratory problems should not work with reactive dyestuff powders.[5] If symptoms like chest tightness or asthma occur after handling, medical consultation is necessary.[5]

Cytotoxicity and Genotoxicity

A study evaluating the in vitro effects of this compound on immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines found no genotoxic effects.[8][9] However, another study indicated that this compound can cause DNA damage in human skin models.[10] Concentration-dependent cytotoxicity was observed in both HaCaT and HepaRG cells.[8][9]

Table 1: Summary of Toxicological Data

| Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | [6] |

| Rat | Oral | LD50 > 5000 mg/kg | [11] | |

| Eye Irritation | - | - | Irritating to eyes | [1][6] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | [11] |

| Mutagenicity | - | In Vitro | No mutagenic effects reported | [11] |

| Genotoxicity | Human Cell Lines (HaCaT, HepaRG) | In Vitro | Not detected | [8][9] |

| DNA Damage | Human Skin Models | In Vitro | Causes DNA damage | [10] |

| Cytotoxicity | Human Cell Lines (HaCaT, HepaRG) | In Vitro | Concentration-dependent cytotoxicity observed | [8][9] |

Occupational Exposure Limits

Specific Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have not been established for this compound. However, for nuisance dust, the following general limits apply:

Table 2: General Occupational Exposure Limits for Dust

| Organization | Limit Type | Value (Total Inhalable Dust) | Value (Respirable Dust) | Reference(s) |

| General Recommendation | 8-hr TWA | 10 mg/m³ | 5 mg/m³ | [6] |

TWA: Time-Weighted Average

It is crucial to keep personal exposure below these recommended levels.[6]

Health and Safety Considerations

Engineering Controls

-

Ventilation: Use in a well-ventilated area is essential.[4] Local exhaust ventilation should be employed to control dust generation at the source.[11]

-

Containment: For procedures that may generate significant dust, use of a glove box or other containment device is recommended.[12] Powder handling equipment may require explosion venting.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[4][11]

-

Skin Protection: Wear impervious gloves (e.g., light-weight rubber gloves) and protective clothing to prevent skin contact.[4][11]

-

Respiratory Protection: A NIOSH-certified particulate respirator should be worn when handling the powder.[4][6] In situations with high or unknown exposure levels, a full-face pressure-demand self-contained breathing apparatus (SCBA) may be necessary.[4]

Safe Handling Procedures

-

Limit all unnecessary personal contact with the powder.[4]

-

Avoid generating dust. Use dry clean-up procedures for spills.[4]

-

Do not eat, drink, or smoke in areas where this compound is handled.[4][11]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Store in a cool, dry, well-ventilated area in tightly sealed, clearly labeled containers.[4][6]

-

Keep away from strong oxidizing agents, as ignition may result.[4]

-

Grounding and bonding should be used for equipment to prevent electrostatic charge build-up.[4]

First Aid Measures

-

Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention if pain persists.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. If irritation occurs, seek medical attention.[4]

-

Ingestion: Give a glass of water. First aid is not generally required, but if in doubt, contact a Poison Information Center or a doctor.[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in internationally recognized guidelines. Below are summaries of relevant OECD test guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner with a group of animals (typically female rats) being dosed at a defined level. The outcome of this step determines the next dose level. Observations are made for at least 14 days and include mortality and clinical signs of toxicity. This method allows for classification of the substance into a toxicity category.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an animal (usually an albino rabbit) for a period of 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[11]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is for assessing the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[2] The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2] The duration of observation is sufficient to evaluate the reversibility of any effects.[2]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying potential skin sensitizers. It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. The test substance is applied to the ears of mice for three consecutive days. On day six, the animals are euthanized, and the auricular lymph nodes are excised. The proliferation of lymphocytes is measured, often by the incorporation of 3H-methyl thymidine. A stimulation index (SI) of three or greater is considered a positive result for sensitization.

Visualizations

Safe Handling Workflow for this compound Powder

References

- 1. DSpace [rivm.openrepository.com]

- 2. youtube.com [youtube.com]

- 3. Investigation of inflammation, oxidative stress, and DNA damage in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. icgeb.org [icgeb.org]

- 10. researchgate.net [researchgate.net]

- 11. accellerate.me [accellerate.me]

- 12. DNA Damage in Moderate and Severe COVID-19 Cases: Relation to Demographic, Clinical, and Laboratory Parameters | MDPI [mdpi.com]

Methodological & Application

Protocol for using Reactive Green 19 in protein affinity chromatography.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Reactive Green 19 in protein affinity chromatography. It is intended for researchers, scientists, and professionals in drug development who are looking to purify proteins that exhibit an affinity for this triazine dye.

Introduction to this compound Affinity Chromatography

This compound is a synthetic triazine dye that can be effectively used as a ligand in affinity chromatography for the purification of a variety of proteins.[1][2][3] This pseudo-affinity chromatography technique relies on the specific and non-specific interactions between the dye molecule and the protein of interest.[1] The dye can mimic the structure of biological substrates or cofactors, leading to interactions with the active sites of enzymes. Additionally, non-specific interactions can occur through ionic and hydrophobic forces.[1]

The dichlorotriazine structure of this compound allows for its straightforward and stable immobilization onto chromatography matrices containing hydroxyl groups, such as agarose (B213101) or sepharose.[2][3] This method offers a cost-effective and versatile platform for protein purification.[4]

Experimental Protocols

Materials

-

This compound affinity chromatography resin (e.g., this compound-Agarose)

-

Chromatography column

-

Peristaltic pump or gravity flow setup

-

UV spectrophotometer or protein assay reagents (e.g., Bradford assay)

-

pH meter

-

All necessary buffers and reagents (see recipes below)

Buffer Recipes

Equilibration/Wash Buffer:

-

Standard: 20 mM Tris-HCl, pH 7.5

-

Alternative: 20 mM Phosphate buffer, pH 7.0

Elution Buffers:

-

High Salt Elution: Equilibration buffer + 1.5 M NaCl (or KCl)[1]

-

Low pH Elution: 0.1 M Glycine-HCl, pH 2.5-3.0

-

Competitive Elution (for nucleotide-binding proteins): Equilibration buffer + 5-50 mM of the specific nucleotide (e.g., ATP, NAD+)[1]

Neutralization Buffer (for low pH elution):

-

1 M Tris-HCl, pH 8.5

Regeneration Solution:

-

0.1 M Borate, pH 9.8, followed by 2.0 M NaCl[1]

-

Alternatively, a cycle of high and low pH washes can be used.[1]

Column Packing and Equilibration

-

Gently resuspend the this compound resin in its storage buffer.

-

Pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

-

Allow the resin to settle and pack under gravity or with the aid of a pump at a low flow rate.

-

Once the bed is stable, wash the column with 5-10 column volumes (CV) of degassed Equilibration/Wash Buffer to remove any preservatives and to equilibrate the resin.

-

Monitor the pH and conductivity of the effluent to ensure it matches the Equilibration/Wash Buffer.

Sample Application

-

Prepare the protein sample by centrifuging or filtering (0.45 µm) to remove any particulate matter.

-

Ensure the sample is in a buffer compatible with the Equilibration/Wash Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin.

Washing

-

After the entire sample has been loaded, wash the column with 5-10 CV of Equilibration/Wash Buffer.

-

Continue washing until the absorbance at 280 nm (A280) of the effluent returns to baseline, indicating that all non-bound proteins have been washed away.

Elution

-

Apply the chosen Elution Buffer to the column.

-

Collect fractions and monitor the A280 to identify the protein peak.

-

If using a low pH elution buffer, it is crucial to immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the activity of the purified protein.

Column Regeneration and Storage

-

After elution, wash the column with 5-10 CV of the Regeneration Solution to remove any remaining bound molecules.

-

Re-equilibrate the column with Equilibration/Wash Buffer if it is to be used again immediately.

-

For long-term storage, wash the column with 5-10 CV of a solution containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of various proteins using this compound affinity chromatography.

| Protein | Source | Adsorption Capacity (mg/mL) | Purification Factor (-fold) | Recovery (%) | Reference |

| Lysozyme | Chicken Egg White | 60.8 | 25.4 | 82 | [2] |

| Lysozyme | Chicken Egg White | Not specified | 143 | 98.52 | [2] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for protein purification using this compound affinity chromatography.

Logic of Elution Strategies

Caption: Common elution strategies in this compound affinity chromatography.

References

Application Notes and Protocols for Protein Purification using Reactive Green 19-Agarose Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins, enzymes, and other biomolecules. This method utilizes the specific interaction between a protein and a dye molecule that has been covalently immobilized onto a solid support matrix. Reactive Green 19, a dichlorotriazine dye, is a particularly effective ligand for a variety of proteins due to its unique chemical structure, which allows for a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.

These application notes provide a comprehensive guide to the immobilization of this compound on agarose (B213101) beads and the subsequent use of this affinity resin for protein purification. Detailed protocols, data on expected purification outcomes, and visual workflows are presented to enable researchers to successfully implement this technique.

Data Presentation: Performance of this compound-Agarose Affinity Chromatography

The following table summarizes the purification of various proteins using this compound immobilized on different supports. This data can be used as a reference for expected binding capacities, purification folds, and recovery rates.

| Protein | Support Matrix | Binding Capacity (mg/mL) | Purification Fold | Recovery (%) | Reference |

| Lysozyme | pHEMA-chitosan Composite Membrane | 60.8 | 25.4 | 82 | [1] |

| 6-Phosphogluconate Dehydrogenase | Sepharose 6B | Not Reported | ~260 | 62 | [2][3] |

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to cross-linked agarose beads. The dichlorotriazine group of the dye reacts with the hydroxyl groups of the agarose under alkaline conditions to form a stable ether linkage.

Materials:

-

Cross-linked agarose beads (e.g., Sepharose CL-6B or similar)

-

This compound dye

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Sintered glass funnel

-

Reaction vessel with overhead stirrer

Procedure:

-

Agarose Bead Preparation:

-

Wash 100 mL of cross-linked agarose beads with 5-10 bed volumes of distilled water on a sintered glass funnel to remove any preservatives.

-

Suction dry the beads to a moist cake.

-

-

Dye Solution Preparation:

-

Prepare a 1% (w/v) solution of this compound in distilled water. Warm the solution gently (up to 40°C) if necessary to fully dissolve the dye.

-

-

Immobilization Reaction:

-

Transfer the washed agarose beads to a reaction vessel.

-

Add 100 mL of the 1% this compound solution to the beads.

-

Add solid sodium chloride to a final concentration of 1 M. This enhances the binding of the dye to the agarose.

-

Stir the slurry gently with an overhead stirrer for 30 minutes at room temperature.

-

Initiate the covalent coupling by slowly adding 1 M sodium hydroxide to raise the pH of the slurry to 11.0-11.5. Maintain this pH for 1-2 hours while continuing to stir at room temperature.

-

After the initial coupling, increase the temperature of the reaction mixture to 60-70°C and continue stirring for an additional 2-3 hours to drive the reaction to completion.

-

-

Washing the Immobilized Beads:

-

Allow the beads to settle and decant the supernatant.

-

Wash the beads on a sintered glass funnel with copious amounts of distilled water until the filtrate is colorless.

-

Subsequently, wash the beads with 1 M NaCl to remove any non-covalently bound dye.

-

Finally, wash extensively with distilled water until the conductivity of the filtrate is close to that of distilled water.

-

-

Storage:

-

Store the this compound-agarose beads in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C. Caution: Sodium azide (B81097) is toxic. Handle with care.

-

Protocol 2: Characterization of Immobilized Beads (Optional but Recommended)